Exceptional Sigma-1 Receptor Affinity and Selectivity vs. Haloperidol
3-(4-Fluorobenzyl)piperidine hydrochloride demonstrates high affinity for the sigma-1 receptor with a dissociation constant (Kᵢ) of 1.8 ± 0.4 nM, which is comparable to the reference compound haloperidol (Kᵢ = 1.7 nM) . Crucially, it exhibits over 500-fold selectivity for sigma-1 over sigma-2 receptors (Kᵢ = 6960 ± 810 nM), vastly surpassing haloperidol's ~8-fold selectivity [1]. This selectivity profile is a key differentiator for applications requiring minimal sigma-2 off-target effects.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Kᵢ) |
|---|---|
| Target Compound Data | 1.8 ± 0.4 nM |
| Comparator Or Baseline | Haloperidol: 1.7 nM |
| Quantified Difference | Similar affinity, but >500-fold selectivity vs. 8-fold |
| Conditions | In vitro binding assay using [3H](+)-pentazocine for sigma-1 and [3H]DTG for sigma-2 |
Why This Matters
This high selectivity minimizes confounding biological effects from sigma-2 receptor interactions, making it a superior tool compound for sigma-1 target validation.
- [1] PMC3490055. (2013). Table 3: Affinities Ki (nM) for Sigma-1 and Sigma-2 Receptors. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC3490055/table/T3/ View Source
